

Crystal structure of N,N,N',N'-Tetramethyl-D-tartaramide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N,N,N',N'-Tetramethyl-D-tartaramide

Cat. No.: B051820

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of **N,N,N',N'-Tetramethyl-D-tartaramide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **N,N,N',N'-Tetramethyl-D-tartaramide**. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the solid-state properties of this chiral molecule. This document details its crystallographic parameters, molecular geometry, and the experimental procedures for its synthesis and crystal structure determination.

Introduction

N,N,N',N'-Tetramethyl-D-tartaramide is a chiral diamide derived from D-tartaric acid. The stereochemical purity and defined conformation of such molecules are of significant interest in asymmetric synthesis, chiral recognition, and as building blocks for more complex molecular architectures in medicinal chemistry. Understanding the three-dimensional structure through single-crystal X-ray diffraction provides invaluable insights into its conformational preferences and intermolecular interactions, which are crucial for its application in various scientific fields.

The crystal structure of the enantiomer, (2R,3R)-N,N,N',N'-tetramethyltartramide (the L-form), was determined by Rychlewska in 1992. This guide presents the crystallographic data for the D-enantiomer, which is expected to be isostructural with the L-form, crystallizing in the enantiomeric space group.

Crystallographic Data

The crystallographic data for **N,N,N',N'-Tetramethyl-D-tartaramide** is summarized in the following tables. The data is based on the published structure of its L-enantiomer.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₈ H ₁₆ N ₂ O ₄
Formula Weight	204.22 g/mol
Crystal System	Trigonal
Space Group	P3 ₁ 21
a (Å)	9.437
b (Å)	9.437
c (Å)	10.690
α (°)	90
β (°)	90
γ (°)	120
Volume (Å ³)	824.9
Z	3

Table 2: Selected Bond Lengths

Bond	Length (Å)
O(1)-C(1)	1.241
O(2)-C(2)	1.423
N(1)-C(1)	1.334
N(1)-C(3)	1.463
N(1)-C(4)	1.463
C(1)-C(2)	1.531
C(2)-C(2')	1.542

Table 3: Selected Bond Angles

Atoms	Angle (°)
O(1)-C(1)-N(1)	120.3
O(1)-C(1)-C(2)	120.1
N(1)-C(1)-C(2)	119.6
C(1)-N(1)-C(3)	118.8
C(1)-N(1)-C(4)	120.8
C(3)-N(1)-C(4)	119.4
O(2)-C(2)-C(1)	110.1
O(2)-C(2)-C(2')	110.5
C(1)-C(2)-C(2')	110.4

Experimental Protocols

Synthesis of N,N,N',N'-Tetramethyl-D-tartaramide

A plausible method for the synthesis of **N,N,N',N'-Tetramethyl-D-tartaramide** involves the amidation of a D-tartaric acid derivative. The following is a representative protocol based on

general procedures for amide synthesis.

Materials:

- Dimethyl D-tartrate
- Dimethylamine (40% solution in water)
- Methanol
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl D-tartrate in methanol.
- Amine Addition: To the stirred solution, add an excess of a 40% aqueous solution of dimethylamine.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: To the remaining aqueous solution, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent.
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: The crude **N,N,N',N'-Tetramethyl-D-tartaramide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are general techniques that can be employed for the crystallization of **N,N,N',N'-Tetramethyl-D-tartaramide**.

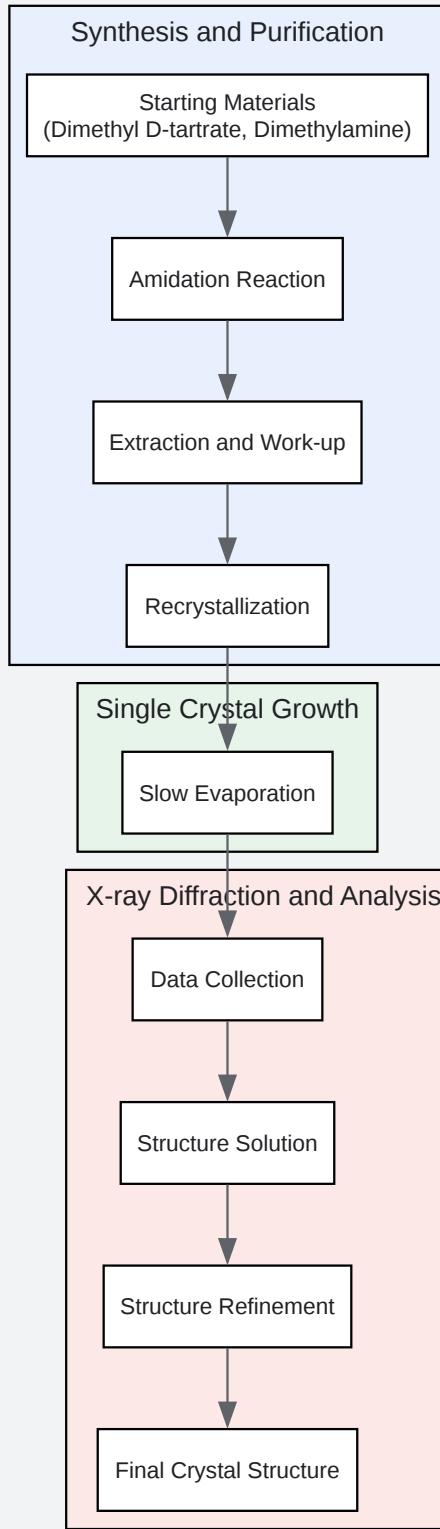
Method: Slow Evaporation

- Solvent Selection: Choose a solvent in which the compound has moderate solubility. Ethanol or ethyl acetate are often good starting points.
- Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle warming may be applied to facilitate dissolution.
- Crystallization: Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.
- Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
- Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Crystals should form as the solution becomes supersaturated.

X-ray Diffraction Data Collection and Structure Determination

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.

- Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the reflection intensities.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.


Visualizations

Molecular Structure

Caption: A 2D representation of the molecular structure of **N,N,N',N'-Tetramethyl-D-tartaramide**.

Experimental Workflow

Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in determining the crystal structure.

- To cite this document: BenchChem. [Crystal structure of N,N,N',N'-Tetramethyl-D-tartaramide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051820#crystal-structure-of-n-n-n-n-tetramethyl-d-tartaramide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com